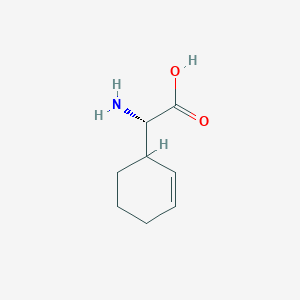

(2S)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid

CAS No.:

Cat. No.: VC17860594

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13NO2 |

|---|---|

| Molecular Weight | 155.19 g/mol |

| IUPAC Name | (2S)-2-amino-2-cyclohex-2-en-1-ylacetic acid |

| Standard InChI | InChI=1S/C8H13NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5,9H2,(H,10,11)/t6?,7-/m0/s1 |

| Standard InChI Key | PYQPZOZULLHXKK-MLWJPKLSSA-N |

| Isomeric SMILES | C1CC=CC(C1)[C@@H](C(=O)O)N |

| Canonical SMILES | C1CC=CC(C1)C(C(=O)O)N |

Introduction

(2S)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid is a chiral organic compound classified as an amino acid derivative. This compound is of growing interest in the fields of medicinal chemistry and biochemistry due to its structural similarity to glycine derivatives and its potential biological applications.

Structural Characteristics

The (2S)-configuration indicates that the compound is the L-enantiomer, which is biologically relevant in most natural systems. The cyclohexene ring introduces rigidity into the molecule, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of (2S)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid typically involves stereoselective methods to ensure the production of the desired enantiomer. Common approaches include:

-

Asymmetric Catalysis: Using chiral catalysts to introduce stereochemistry during the formation of the amino acid backbone.

-

Cyclization Reactions: Employing cyclohexene derivatives as precursors, followed by functionalization at specific positions to introduce amino and carboxylic groups.

Medicinal Chemistry

This compound is a derivative of glycine, a simple neurotransmitter, suggesting potential roles in modulating neurological processes. Its structural modifications may enhance selectivity for specific receptors or enzymes.

Biochemical Studies

The rigid cyclohexene moiety can serve as a probe for studying protein-ligand interactions, particularly in systems where flexibility impacts binding affinity.

Material Science

Due to its unique structure, this compound could be explored for use in designing novel biomaterials or as a precursor for polymer synthesis.

Spectroscopic Techniques

Characterization of (2S)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid is typically performed using:

-

NMR Spectroscopy: To confirm stereochemistry and molecular structure.

-

-NMR and -NMR spectra provide detailed insights into hydrogen and carbon environments.

-

-

Mass Spectrometry (MS): For molecular weight determination.

-

Infrared (IR) Spectroscopy: To identify functional groups such as and .

Chromatographic Methods

High-performance liquid chromatography (HPLC) with chiral columns is often employed to separate enantiomers and assess purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume